molecular formula C8H5BrF3NO B2782503 4-Bromo-2-(trifluoromethyl)benzamide CAS No. 123524-61-8

4-Bromo-2-(trifluoromethyl)benzamide

Cat. No. B2782503
CAS RN: 123524-61-8
M. Wt: 268.033
InChI Key: FDOMYLMAPNZUIW-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)benzamide” is an organic compound with the molecular formula C8H5BrF3NO . It has a molecular weight of 268.03 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)benzamide” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an amide group . The InChI code for this compound is 1S/C8H5BrF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2-(trifluoromethyl)benzamide” are not available, it’s known that benzylic halides typically react via an SN1 or SN2 pathway . Also, it’s been used in the preparation of dibromo and diiodo trifluoromethylbenzene .


Physical And Chemical Properties Analysis

“4-Bromo-2-(trifluoromethyl)benzamide” is a solid at 20 degrees Celsius . It has a melting point of 121.0 to 125.0 degrees Celsius . It is soluble in methanol .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethyl group-containing drugs have been gaining attention in the pharmaceutical industry. Over the past 20 years, the FDA has approved numerous drugs containing the trifluoromethyl group, indicating a promising future for the development of new drugs with this functional group .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOMYLMAPNZUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzamide

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